![molecular formula C11H18N2O5S2 B8439927 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate](/img/structure/B8439927.png)
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate is a complex organic compound that features a thiazole ring, a tert-butoxycarbonyl group, and an ethyl ester moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester typically involves the reaction of methanesulfonic acid with 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethanol under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the tert-butoxycarbonyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethanol.
Substitution: 2-amino-thiazol-4-yl-ethyl ester.
Applications De Recherche Scientifique
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and the tert-butoxycarbonyl group play crucial roles in binding to these targets, thereby modulating their activity. The ester group may also undergo hydrolysis to release the active form of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-pent-2-enoic acid
- Trifluoro-methanesulfonic acid 2-(tert-butoxycarbonyl-(4-methoxy-benzyl)-amino)-thiazol-4-yl ester
Uniqueness
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiazole ring and the tert-butoxycarbonyl group makes it particularly suitable for applications in medicinal chemistry and organic synthesis.
Propriétés
Formule moléculaire |
C11H18N2O5S2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate |
InChI |
InChI=1S/C11H18N2O5S2/c1-11(2,3)18-10(14)13-9-12-8(7-19-9)5-6-17-20(4,15)16/h7H,5-6H2,1-4H3,(H,12,13,14) |
Clé InChI |
VGSLQZVFWSOFEP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1=NC(=CS1)CCOS(=O)(=O)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
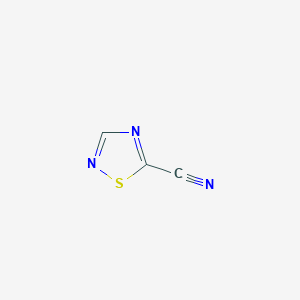


![4-[(2-hydroxy-2-methylpropyl)amino]-1,3-thiazol-2(5H)-one](/img/structure/B8439865.png)

![2-fluoro-6-[(3-isothiocyanato-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B8439880.png)
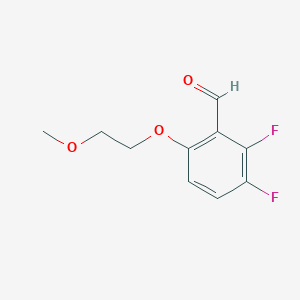
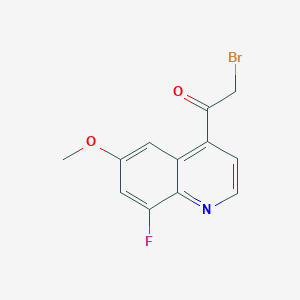

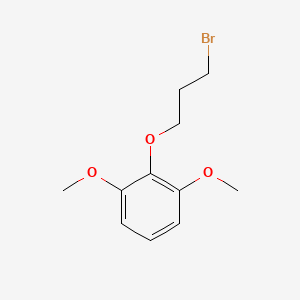

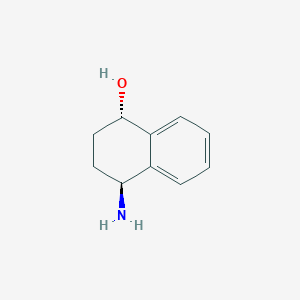

![(2R,3S)-2-methyl-3-[(triethylsilyl)oxy]pentanal](/img/structure/B8439923.png)
